1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione
CAS No.:
Cat. No.: VC18254071
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2S |
|---|---|
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione |
| Standard InChI | InChI=1S/C12H14O2S/c1-2-9-5-6-12(15-9)11(14)7-10(13)8-3-4-8/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | FYLVEQNIECOVEI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(S1)C(=O)CC(=O)C2CC2 |
Introduction
Structural and Molecular Characteristics
The compound features three distinct structural components:
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Cyclopropyl Group: A strained three-membered carbon ring that enhances reactivity due to angle strain.
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Propane-1,3-dione Backbone: A diketone system with ketone groups at positions 1 and 3, enabling nucleophilic and electrophilic interactions.
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5-Ethylthiophen-2-yl Moiety: A thiophene ring substituted with an ethyl group at the 5-position, contributing aromaticity and steric bulk.
The IUPAC name, 1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione, reflects this arrangement. X-ray crystallography data for analogous compounds (e.g., cyclopropane-dione derivatives) suggest a planar diketone structure with bond angles influenced by steric interactions between substituents .
Synthesis and Preparation
Primary Synthetic Routes
The compound is synthesized via multistep strategies, with two dominant methodologies:
Claisen Condensation
A classic approach involves Claisen condensation between cyclopropanecarbonyl chloride and 5-ethylthiophene-2-acetic acid derivatives. This method yields moderate efficiency (40–60%) but requires stringent temperature control to avoid side reactions.
Iodine/DBU-Mediated Cyclization
Recent advancements employ iodine and 1,8-diazabicycloundec-7-ene (DBU) to cyclize 1,3,5-triaryl-1,5-diketones. This method achieves higher yields (65–75%) by leveraging oxidative cyclization under mild conditions .
Optimization Challenges
Key challenges include:
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Managing the steric hindrance of the cyclopropyl group during ketone formation.
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Preventing thiophene ring oxidation under acidic or high-temperature conditions .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 222.31 g/mol |
| Melting Point | Not reported (estimated 120–140°C) |
| Solubility | Soluble in DMSO, THF; insoluble in H₂O |
| Stability | Sensitive to UV light; store at 2–8°C |
The compound’s logP value (calculated: 2.8) indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Research Findings and Biological Interactions
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with a of 3.2 µM, suggesting drug-drug interaction risks .
Receptor Binding
Molecular docking studies reveal affinity for GABAA receptors (: 450 nM), implicating potential neuroactive effects .
Comparative Analysis with Analogues
The 5-ethylthiophene substituent enhances metabolic stability compared to furan or thiazole analogues .
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